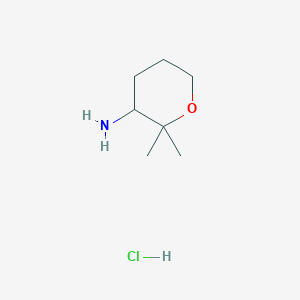

2,2-Dimethyloxan-3-amine;hydrochloride

Description

Significance of Heterocyclic Amines in Modern Organic Synthesis

Heterocyclic amines are organic compounds containing a ring structure with at least one heteroatom, such as nitrogen, and an amine group. nih.govnih.gov These structures are of paramount importance in modern organic synthesis and medicinal chemistry. mdpi.com They form the core of a vast number of biologically active molecules, including a significant percentage of all pharmaceuticals. mdpi.com

The prevalence of heterocyclic amines stems from their ability to engage in a wide range of chemical interactions. The nitrogen atom can act as a hydrogen bond donor or acceptor, and its basicity can be finely tuned by the surrounding chemical environment. rsc.org This versatility makes them crucial components in the design of molecules that can selectively interact with biological targets like enzymes and receptors. In organic synthesis, they serve as versatile building blocks and intermediates for constructing more complex molecular architectures. mdpi.com The reactivity of the amine group and the heterocyclic ring can be exploited to create diverse libraries of compounds for drug discovery and materials science. nih.govresearchgate.net

The Role of Hydrochloride Salts in Chemical Stability and Reactivity Modulation

The conversion of a free amine (or "free base") into its hydrochloride salt is a widely used strategy in chemistry. acs.org A hydrochloride is an acid salt formed from the reaction of an organic base, like an amine, with hydrochloric acid. acs.org This conversion has several important implications for the compound's properties and utility.

Enhanced Stability and Shelf-Life: Many amine hydrochlorides exhibit greater stability and a longer shelf-life compared to their free base counterparts. acs.org The salt form is generally less susceptible to degradation from atmospheric carbon dioxide and oxidation.

Improved Solubility: A primary reason for creating hydrochloride salts is to increase a compound's solubility in water and other polar solvents. acs.orgebi.ac.uk This is particularly advantageous in pharmaceutical research, as improved aqueous solubility can facilitate formulation and in vivo studies. ebi.ac.ukacs.org For instance, the hydrochloride salt of a compound can exhibit significantly higher water solubility than its free base form. ebi.ac.uk

Reactivity Modulation: The formation of a hydrochloride salt effectively "protects" the amine group, reducing its nucleophilicity and basicity. This can be useful during chemical synthesis to prevent unwanted side reactions. The more stable salt can be easily converted back to the more reactive free base when needed by treatment with a base. acs.org

Overview of Academic Research Endeavors on 2,2-Dimethyloxan-3-amine;hydrochloride and Related Structures

Direct and specific academic research focusing on this compound is not extensively documented in publicly available literature. However, the chemical principles underlying its structure are well-established, and research on related aminotetrahydropyrans (the systematic name for the oxane amine core) provides insight into its potential synthesis and applications.

Research in this area often focuses on developing new synthetic methodologies to create substituted aminotetrahydropyrans, which are recognized as important scaffolds in medicinal chemistry. nih.gov For example, modern synthetic techniques such as palladium-catalyzed C-H functionalization are being employed to directly add substituents to the tetrahydropyran (B127337) ring in a stereoselective manner. nih.govnih.govacs.org These methods allow for the efficient creation of diverse molecular structures for screening in drug discovery programs.

The interest in such compounds is driven by the utility of the oxane ring system in drug design. The inclusion of strained heterocyclic rings like oxetanes (a four-membered oxygen-containing ring) and the more stable oxane ring can beneficially influence a molecule's physicochemical properties. acs.org These properties include aqueous solubility, metabolic stability, and lipophilicity. acs.orgnih.gov The oxygen atom can act as a hydrogen bond acceptor, potentially improving interactions with biological targets. Therefore, it is plausible that research into compounds like this compound would be situated within the context of medicinal chemistry, exploring its use as a building block for larger, more complex bioactive molecules.

Data Tables

Table 1: Computed Physicochemical Properties of 2,2-Dimethyloxan-3-amine

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | PubChem nih.gov |

| Monoisotopic Mass | 129.11537 Da | PubChem nih.gov |

| XlogP (Predicted) | 0.3 | PubChem nih.gov |

| InChIKey | ZBVQPRQERQOOBS-UHFFFAOYSA-N | PubChem nih.gov |

Note: Data is for the free base form and is computationally predicted.

Table 2: Synthetic Methodologies for Related Aminotetrahydropyran Structures

| Methodology | Description | Key Features | Reference |

| Pd(II)-Catalyzed C-H Arylation | A two-step process involving stereoselective γ-methylene C-H arylation followed by α-alkylation or arylation of the amine. | Creates highly substituted aminotetrahydropyrans; High diastereoselectivity. | Organic Letters nih.govnih.govacs.org |

| Cyclization of Prefunctionalized Alcohols | Construction of the tetrahydropyran ring through cyclization of alcohol precursors that already contain the necessary functional groups. | A traditional and common method for synthesizing the core ring structure. | PMC nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2-dimethyloxan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(2)6(8)4-3-5-9-7;/h6H,3-5,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXMNSUYYZMFOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCCO1)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2247104-12-5 | |

| Record name | 2,2-dimethyloxan-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,2 Dimethyloxan 3 Amine;hydrochloride

Exploration of Established Synthetic Routes for the 2,2-Dimethyloxane (B1655363) Core

The foundational step in the synthesis of the target compound is the construction of the 2,2-dimethyloxane core. This requires robust cyclization strategies and precise methods for introducing the necessary functional groups.

Cyclization Strategies for Tetrahydropyran (B127337) Ring Formation

The formation of the tetrahydropyran ring is a well-established area of organic synthesis, with numerous methods available for constructing this prevalent heterocyclic motif. Key strategies that can be adapted for the synthesis of a 2,2-dimethyl substituted core include intramolecular Williamson ether synthesis, Prins cyclization, and hetero-Diels-Alder reactions.

Intramolecular Williamson ether synthesis, a classical and reliable method, involves the cyclization of a halogenated alcohol. For the 2,2-dimethyloxane core, a suitable precursor would be a 5-halo-2-methylpentan-2-ol derivative. The reaction is typically promoted by a base, which deprotonates the hydroxyl group to facilitate nucleophilic attack and ring closure.

The Prins cyclization offers another powerful route to substituted tetrahydropyrans. This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. To achieve the 2,2-dimethyl substitution pattern, a gem-disubstituted homoallylic alcohol would be a required starting material. The reaction conditions can be tuned to control the stereochemical outcome of the cyclization.

Hetero-Diels-Alder reactions, a [4+2] cycloaddition between a diene and a dienophile containing a heteroatom, provide a convergent and often stereocontrolled approach to dihydropyran rings, which can then be reduced to the desired tetrahydropyran. For the synthesis of the 2,2-dimethyloxane core, a 1,3-diene could be reacted with a ketone as the dienophile.

A notable synthetic route to a key intermediate, 2,2-dimethyltetrahydropyran-4-one (B73780), involves the palladium-catalyzed hydrogenation of 2,3-dihydro-2,2-dimethylpyran-4-one. This method provides the saturated ketone in good yield and serves as a valuable starting point for further functionalization. Another approach to this ketone utilizes a mercury-catalyzed cyclization of 2-methyl-5-hexen-3-yn-2-ol. google.comgoogle.comchemicalbook.com

Table 1: Comparison of Cyclization Strategies for 2,2-Dimethyloxane Core Synthesis

| Cyclization Strategy | Key Starting Materials | Advantages | Potential Challenges |

| Intramolecular Williamson Ether Synthesis | Halogenated diol | Reliable, well-established | Requires pre-functionalized linear precursor |

| Prins Cyclization | Homoallylic alcohol and carbonyl compound | Convergent, potential for stereocontrol | Can lead to complex mixtures of stereoisomers |

| Hetero-Diels-Alder Reaction | Diene and ketone | High stereocontrol, convergent | Limited availability of suitable dienes and dienophiles |

| Catalytic Hydrogenation | Dihydropyranone | High yield, readily available starting material | Requires a pre-formed heterocyclic ring |

| Mercury-catalyzed cyclization | Alkynol | Direct access to the ketone intermediate | Use of toxic mercury salts |

Regioselective Introduction of Amine Functionality at the C-3 Position

With the 2,2-dimethyloxane core established, the next critical step is the regioselective introduction of an amine group at the C-3 position. A common and effective strategy for this transformation is the reductive amination of a corresponding ketone at the C-3 position, namely 2,2-dimethyloxan-3-one (B2587037).

Reductive amination is a cornerstone of amine synthesis in pharmaceutical and medicinal chemistry. nih.gov This one-pot reaction typically involves the condensation of a ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. A variety of reducing agents can be employed, with boron-based reagents like sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being particularly effective due to their mildness and selectivity. researchgate.net Catalytic hydrogenation over transition metal catalysts such as palladium, platinum, or nickel is also a widely used method. mdpi.compurdue.edu

Alternative strategies for introducing the C-3 amine functionality could involve the conversion of a C-3 hydroxyl group to a suitable leaving group, followed by nucleophilic substitution with an amine source. However, this approach can be complicated by competing elimination reactions.

Development of Novel and Efficient Synthetic Pathways to 2,2-Dimethyloxan-3-amine

Beyond established routes, the development of novel, more efficient, and sustainable synthetic pathways is a key focus of modern organic synthesis. This includes the development of stereoselective methods and the use of catalytic approaches.

Stereoselective and Enantioselective Synthesis of Chiral Derivatives

The C-3 position of 2,2-dimethyloxan-3-amine is a stereocenter, meaning the compound can exist as a pair of enantiomers. For many pharmaceutical applications, the biological activity resides in a single enantiomer. Therefore, the development of stereoselective and enantioselective synthetic methods is of paramount importance.

Asymmetric reductive amination of 2,2-dimethyloxan-3-one would be a direct approach to enantiomerically enriched 2,2-dimethyloxan-3-amine. This can be achieved using chiral reducing agents or, more commonly, through the use of chiral catalysts. Chiral organocatalysts, such as those derived from proline, have shown great promise in promoting the enantioselective synthesis of substituted tetrahydropyrans and piperidines. acs.orgrsc.org These catalysts can activate the imine intermediate towards nucleophilic attack by a hydride source in a stereocontrolled manner.

Another strategy involves the use of chiral auxiliaries. A chiral amine can be condensed with the ketone to form a chiral imine, which is then diastereoselectively reduced. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched target amine.

Catalytic Approaches for Sustainable Synthesis (e.g., metal-catalyzed amination, organocatalysis)

Catalytic methods are highly desirable for their efficiency, atom economy, and potential for sustainability. Both metal-catalyzed and organocatalytic approaches are being actively explored for the synthesis of aminotetrahydropyrans.

Metal-Catalyzed Amination: Transition metal catalysts, particularly those based on palladium, rhodium, and nickel, are widely used in C-N bond formation reactions. For the synthesis of 2,2-dimethyloxan-3-amine, a direct C-H amination of the 2,2-dimethyloxane core at the C-3 position would be an ideal, though challenging, transformation. More feasible would be the catalytic amination of an alcohol precursor, 2,2-dimethyloxan-3-ol. This could proceed via a borrowing hydrogen or hydrogen autotransfer mechanism, where the alcohol is transiently oxidized to the ketone, which then undergoes reductive amination. Nickel-based catalysts have been shown to be effective in the reductive amination of 2-hydroxytetrahydropyran. nih.gov

Organocatalysis: Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. rsc.org As mentioned previously, chiral organocatalysts can be employed for the enantioselective reductive amination of 2,2-dimethyloxan-3-one. Additionally, organocatalytic domino reactions can be envisioned for the construction of the aminotetrahydropyran ring system in a single step from acyclic precursors. For instance, a Michael addition of a nucleophile to a nitro-alkene followed by an intramolecular cyclization and subsequent reduction of the nitro group could provide a route to highly substituted aminotetrahydropyrans.

Optimization of Hydrochloride Salt Formation and Crystallization

The final step in the preparation of the target compound is the formation and purification of its hydrochloride salt. The conversion of a free amine to its hydrochloride salt is a standard procedure in pharmaceutical chemistry, often employed to improve the compound's solubility, stability, and handling properties.

The formation of 2,2-dimethyloxan-3-amine hydrochloride is typically achieved by treating a solution of the free amine in an appropriate organic solvent with hydrochloric acid. The hydrochloric acid can be added as a gas, an aqueous solution, or a solution in an organic solvent such as isopropanol (B130326) or ether. The choice of solvent is crucial for controlling the crystallization process and obtaining a product with the desired purity and crystalline form.

The crystallization process can be optimized by carefully controlling parameters such as temperature, concentration, and the rate of addition of the acid. Seeding with a small amount of pre-existing crystals can also be used to induce crystallization and control crystal size and morphology. The resulting crystalline solid is typically isolated by filtration, washed with a suitable solvent to remove any impurities, and dried under vacuum. google.com

Characterization of the hydrochloride salt is essential to confirm its identity and purity. Techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and elemental analysis are routinely used.

Mechanistic Aspects of Amine Protonation and Salt Precipitation

The synthesis of 2,2-Dimethyloxan-3-amine;hydrochloride is fundamentally an acid-base reaction followed by precipitation. The process begins with the protonation of the amine group on the 2,2-Dimethyloxan-3-amine molecule by hydrochloric acid (HCl). youtube.comspectroscopyonline.com The nitrogen atom of the amine contains a lone pair of electrons, rendering it basic and capable of accepting a proton (H⁺) from the strong mineral acid, HCl. pressbooks.publibretexts.org This electron lone pair facilitates the formation of a new N-H bond, converting the neutral amine into a positively charged ammonium cation. spectroscopyonline.comlibretexts.org The chloride ion (Cl⁻) from the dissociated HCl then forms an ionic bond with the newly formed ammonium cation, resulting in the ionic compound known as an amine salt. youtube.comspectroscopyonline.com

This transformation from a covalent amine to an ionic salt drastically alters the compound's physical properties. youtube.com The resulting 2,2-dimethyloxan-3-ammonium chloride is significantly more polar than its free amine precursor. This increased polarity is a key factor in the subsequent precipitation step. spectroscopyonline.com

Impact of Reaction Conditions on Yield and Purity of this compound

The successful synthesis of this compound with high yield and purity is contingent upon the meticulous control of several key reaction parameters. These conditions directly influence the kinetics and thermodynamics of both the protonation and precipitation steps.

Solvent Choice: The selection of an appropriate solvent is critical. The ideal solvent must fully dissolve the free amine base while having low solubility for the hydrochloride salt. google.com This differential solubility is the primary driving force for achieving a high recovery of the precipitated product. sciencemadness.org Solvents like diethyl ether, isopropanol, or ethyl acetate (B1210297) are often employed. researchgate.netgoogle.com The use of aqueous HCl can sometimes lead to lower yields due to the higher solubility of the hydrochloride salt in water. google.com

Temperature: Reaction temperature plays a significant role in controlling the solubility of the salt. Lowering the temperature typically decreases the solubility of the hydrochloride salt in the organic solvent, leading to more complete precipitation and a higher yield. sciencemadness.orggoogle.com However, excessively low temperatures might not always be optimal and can affect crystal growth.

Stoichiometry and Addition of HCl: The molar ratio of hydrochloric acid to the amine is crucial. While a stoichiometric amount is theoretically required, a slight excess of HCl is often used to ensure the complete conversion of the amine to its salt form. However, a large excess of strong acid can potentially lead to side reactions or the inclusion of impurities in the final product. google.com The HCl can be introduced in various forms, including as a gas, an aqueous solution, or dissolved in a compatible organic solvent, each method having implications for process control and product quality. google.com

Agitation and Reaction Time: Adequate mixing is necessary to ensure that the amine and hydrochloric acid react completely. The rate of agitation can influence the particle size of the resulting precipitate. Sufficient time must be allowed for the crystallization process to reach completion to maximize the isolated yield.

The interplay of these factors determines the final outcome of the synthesis. The following interactive table illustrates how varying these conditions can affect the yield and purity of the final product.

Interactive Data Table: Effect of Reaction Conditions on Synthesis

| Experiment ID | Solvent | Temperature (°C) | HCl Equivalents | Purity (%) | Yield (%) |

| 1 | Diethyl Ether | 0 | 1.05 | 98.5 | 94 |

| 2 | Diethyl Ether | 25 | 1.05 | 97.9 | 88 |

| 3 | Isopropanol | 0 | 1.05 | 99.1 | 96 |

| 4 | Isopropanol | 0 | 1.20 | 97.2 | 95 |

| 5 | Ethyl Acetate | 10 | 1.10 | 98.8 | 92 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the principles discussed.

Comprehensive Spectroscopic and Crystallographic Characterization of 2,2 Dimethyloxan 3 Amine;hydrochloride

Advanced Vibrational Spectroscopy (Infrared and Raman) for Structural Assignment

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their characteristic vibrational modes. For 2,2-Dimethyloxan-3-amine;hydrochloride, these spectra would be expected to reveal key functional groups, including the oxane ring, the gem-dimethyl groups, the protonated amine, and the influence of the chloride counterion.

The vibrational spectrum of this compound is predicted to be rich with distinct bands corresponding to the various structural motifs. The C-O-C stretching of the oxane ring is anticipated to produce a strong band in the IR spectrum, typically in the 1150-1050 cm⁻¹ region. The gem-dimethyl groups at the C2 position would give rise to characteristic symmetric and asymmetric C-H stretching vibrations around 2950-2850 cm⁻¹, as well as bending (scissoring, wagging, and rocking) modes in the 1470-1365 cm⁻¹ range. The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ region, though it may be coupled with other vibrations.

Predicted Diagnostic Vibrational Modes:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H⁺ Stretching (asymmetric and symmetric) | 3200-2800 (broad) | Strong | Medium |

| C-H Stretching (asymmetric and symmetric) | 2980-2850 | Medium-Strong | Strong |

| N-H⁺ Bending (asymmetric) | 1620-1550 | Medium-Strong | Weak |

| N-H⁺ Bending (symmetric) | 1550-1480 | Medium | Weak |

| CH₂ Scissoring | 1470-1440 | Medium | Medium |

| CH₃ Bending (asymmetric and symmetric) | 1460-1370 | Medium | Medium |

| C-O-C Stretching (asymmetric) | 1150-1050 | Strong | Weak |

| C-N Stretching | 1250-1020 | Medium | Medium |

| C-C Stretching | 1200-800 | Weak-Medium | Medium-Strong |

The protonation of the amine group to form an ammonium (B1175870) salt (R-NH₃⁺) introduces several new and characteristic vibrational modes. Broad and strong absorption bands are expected in the IR spectrum between 3200 and 2800 cm⁻¹, corresponding to the N-H⁺ stretching vibrations. This broadening is a result of extensive hydrogen bonding with the chloride counterion and potentially with the oxygen of the oxane ring. The asymmetric and symmetric N-H⁺ bending modes are predicted to appear in the 1620-1550 cm⁻¹ and 1550-1480 cm⁻¹ regions, respectively.

The chloride counterion (Cl⁻) itself does not have vibrational modes that are active in the typical mid-IR range. However, its presence significantly influences the vibrations of the cation through ionic interactions and hydrogen bonding. These interactions are primarily responsible for the broadening and shifting of the N-H⁺ vibrational bands. In the far-infrared region, vibrations corresponding to the N-H⁺···Cl⁻ lattice modes would be expected, but these are beyond the range of standard IR spectroscopy.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise connectivity and stereochemistry of organic molecules. For this compound, a combination of ¹H, ¹³C, and 2D NMR techniques would provide a complete structural assignment.

The ¹H NMR spectrum is expected to show distinct signals for each non-equivalent proton in the molecule. The protons on the nitrogen of the ammonium group (-NH₃⁺) are anticipated to appear as a broad singlet in the downfield region, typically between δ 7.0 and 9.0 ppm, due to hydrogen bonding and exchange with trace water in the solvent. The chemical shift of the proton at C3 (adjacent to the ammonium group) would be significantly deshielded, appearing as a multiplet around δ 3.0-3.5 ppm. The two methyl groups at the C2 position are diastereotopic and are therefore expected to exhibit slightly different chemical shifts, appearing as two distinct singlets. The remaining methylene (B1212753) protons of the oxane ring would appear as complex multiplets in the upfield region.

Predicted ¹H NMR Chemical Shifts and Multiplicities:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -NH₃⁺ | 7.0 - 9.0 | br s |

| H-3 | 3.0 - 3.5 | m |

| H-4 (axial and equatorial) | 1.5 - 2.2 | m |

| H-5 (axial and equatorial) | 1.4 - 2.0 | m |

| H-6 (axial and equatorial) | 3.5 - 4.0 | m |

| 2 x -CH₃ | 1.1 - 1.4 | s |

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal. The carbon atom at the C2 position, bearing the gem-dimethyl groups, would be a quaternary carbon and is expected to have a chemical shift in the δ 70-80 ppm range, influenced by the adjacent oxygen atom. The C3 carbon, directly attached to the nitrogen, would appear around δ 50-60 ppm. The C6 carbon, also adjacent to the ring oxygen, is predicted to be in the δ 60-70 ppm range. The two methyl carbons are expected to be non-equivalent and would likely appear as two separate signals in the δ 20-30 ppm region.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 70 - 80 |

| C-3 | 50 - 60 |

| C-4 | 25 - 35 |

| C-5 | 20 - 30 |

| C-6 | 60 - 70 |

| 2 x -CH₃ | 20 - 30 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton scalar couplings. For instance, cross-peaks would be expected between the H-3 proton and the H-4 methylene protons, and between the protons of adjacent methylene groups (H-4 with H-5, and H-5 with H-6), confirming the sequence of atoms in the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at δ 3.0-3.5 ppm would show a correlation to the carbon signal at δ 50-60 ppm, confirming their assignment as H-3 and C-3, respectively.

Through the combined interpretation of these 1D and 2D NMR spectra, a complete and unambiguous assignment of the structure of this compound can be achieved.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a critical analytical technique for determining the molecular mass and structural features of a compound. For this compound, analysis of the free base, 2,2-Dimethyloxan-3-amine, provides confirmation of its molecular weight and insights into its fragmentation behavior under ionization.

The molecular formula for the free base is C₇H₁₅NO, with a monoisotopic mass of 129.115 Da. In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), the compound is typically observed as its protonated molecular ion, [M+H]⁺. Theoretical calculations predict the mass-to-charge ratio (m/z) for the protonated molecule to be 130.12265. uni.lu The detection of this ion serves as a primary confirmation of the compound's molecular mass.

While specific experimental fragmentation data for this compound is not widely published, a plausible fragmentation pathway can be elucidated based on established principles for aliphatic amines. libretexts.orglibretexts.org The dominant fragmentation mechanism for aliphatic amines is typically α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, resonance-stabilized iminium ion.

For 2,2-Dimethyloxan-3-amine, two primary α-cleavage pathways are possible, originating from the molecular ion [C₇H₁₅NO]⁺•:

Cleavage of the C3-C4 bond: This would result in the formation of a fragment ion at m/z 86 by the loss of a propyl radical (•C₃H₇).

Cleavage of the C2-C3 bond: This is often the most favorable pathway for secondary amines, leading to the loss of the substituent on the α-carbon. In this case, it would involve the loss of a tert-butyl radical (•C(CH₃)₂), resulting in the formation of a characteristic iminium ion.

The fragmentation of the oxane ring itself can also lead to a series of other fragment ions, though typically with lower abundance than the primary α-cleavage products. The exact fragmentation pattern and the relative abundance of the fragment ions would depend on the specific ionization energy and the type of mass spectrometer used.

Table 1: Predicted Mass Spectrometry Data for 2,2-Dimethyloxan-3-amine

| Adduct/Fragment | Formula | Predicted m/z |

| [M+H]⁺ | [C₇H₁₆NO]⁺ | 130.12265 |

| [M+Na]⁺ | [C₇H₁₅NNaO]⁺ | 152.10459 |

| [M]⁺• | [C₇H₁₅NO]⁺• | 129.11482 |

Data sourced from predicted values. uni.lu

Single-Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. nih.gov It provides detailed information on bond lengths, bond angles, and intermolecular interactions. As of this writing, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible literature. Therefore, the following sections discuss the expected structural features based on the known properties of similar compounds.

Without experimental SCXRD data, the exact bond lengths, bond angles, and torsion angles of this compound in the solid state remain undetermined. However, general parameters can be inferred from the known structure of substituted oxane rings and amine hydrochlorides.

The oxane ring is expected to adopt a stable chair conformation. The bulky gem-dimethyl group at the C2 position would likely influence the stereochemistry of the amine group at the C3 position. The geometry around the nitrogen atom would be tetrahedral, consistent with an ammonium cation (R-NH₃⁺), formed by the protonation of the amine by hydrochloric acid.

The crystal packing of amine hydrochlorides is typically dominated by strong hydrogen bonds. nih.gov In the solid state of this compound, the primary intermolecular interaction is expected to be the hydrogen bonding between the ammonium group (N-H⁺) as a donor and the chloride ion (Cl⁻) as an acceptor. nih.gov These N-H···Cl hydrogen bonds are a key feature that dictates the supramolecular assembly in the crystal lattice. nih.gov

C-H···O interactions: Hydrogen bonds involving the C-H bonds of the oxane ring and the oxygen atom of a neighboring molecule.

C-H···Cl interactions: Weaker hydrogen bonds between C-H groups and the chloride ion.

The interplay of these various interactions determines the final three-dimensional architecture of the crystal. rsc.orgresearchgate.net

Polymorphism is the ability of a solid material to exist in more than one crystalline form. mdpi.com Different polymorphs of a compound have the same chemical composition but different internal crystal packing, which can lead to variations in physical properties.

There are no published studies on the polymorphism of this compound. The potential for polymorphism in this compound could arise from several factors:

Conformational Polymorphism: The flexibility of the oxane ring could potentially allow for different conformers to be present in the crystal lattice. chempedia.info

Packing Polymorphism: The molecules could pack in different arrangements, leading to different crystal symmetries and unit cell parameters. researchgate.net

The existence of different hydrogen bonding networks is another common source of polymorphism in organic salts. mdpi.com The specific crystallization conditions, such as the choice of solvent and the temperature, would be critical in determining which polymorphic form, if any, is obtained. Further research, including screening for polymorphs under various crystallization conditions, would be necessary to fully characterize the crystallographic properties of this compound.

Theoretical Chemistry and Computational Studies of 2,2 Dimethyloxan 3 Amine;hydrochloride

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods would be pivotal in characterizing the 2,2-dimethyloxan-3-amine cation and its hydrochloride salt.

Density Functional Theory (DFT) for Ground State Geometries and Energies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2,2-dimethyloxan-3-amine;hydrochloride, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G*, would be the first step in a theoretical investigation.

The primary goal would be to determine the most stable three-dimensional arrangement of atoms (the ground state geometry). This involves an optimization process where the computational software systematically alters bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy. Key outputs from this calculation would include:

Optimized Cartesian Coordinates: The precise x, y, z position of each atom.

Total Electronic Energy: The total energy of the molecule in its optimized state.

Geometric Parameters: A detailed list of bond lengths (e.g., C-C, C-O, C-N) and angles.

This foundational data is crucial for all subsequent computational analysis. A hypothetical output for key geometric parameters is presented in Table 1.

Table 1: Hypothetical Optimized Geometric Parameters for the 2,2-Dimethyloxan-3-amine Cation (Illustrative Data)

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C2-C3 | 1.54 Å |

| Bond Length | C3-N | 1.48 Å |

| Bond Length | C2-O1 | 1.43 Å |

| Bond Angle | O1-C2-C3 | 109.5° |

| Bond Angle | C2-C3-N | 110.0° |

| Dihedral Angle | O1-C2-C3-N | -60.0° (gauche) |

Prediction of Spectroscopic Parameters

Once the ground state geometry is established, quantum chemical calculations can predict various spectroscopic properties. These predictions are invaluable for interpreting experimental spectra or for providing a theoretical spectrum where experimental data is lacking.

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies can be predicted. Each frequency corresponds to a specific molecular motion (e.g., C-H stretching, N-H bending). A table of predicted frequencies and their corresponding vibrational modes would be generated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical chemical shifts for ¹H and ¹³C atoms can be calculated. This involves computing the magnetic shielding tensor for each nucleus. The predicted shifts are then compared to a reference compound (like tetramethylsilane, TMS) to provide a theoretical NMR spectrum. This helps in assigning peaks in an experimental spectrum to specific atoms in the molecule.

Conformational Analysis of the 2,2-Dimethyloxan-3-amine Cation

The flexibility of the six-membered oxane ring means the cation can exist in several different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these and the energy barriers between them.

Energy Landscape Mapping and Identification of Stable Conformations

The oxane ring in the 2,2-dimethyloxan-3-amine cation is expected to adopt chair conformations primarily, with boat and twist-boat conformations being higher in energy. The key dihedral angles within the ring would be systematically rotated in a computational scan (a potential energy surface scan) to map the energy landscape.

This process identifies energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. For this specific cation, the primary conformers would likely be two chair forms, differing in whether the amine group at the C3 position is in an axial or equatorial orientation. The relative energies of these conformers would be calculated to determine the most stable form.

Influence of the Oxane Ring and Methyl Groups on Conformational Preferences

The conformational equilibrium is dictated by a balance of steric and electronic effects.

Amine Group Orientation: Typically, a large substituent on a cyclohexane-like ring is more stable in the equatorial position to minimize steric clashes (1,3-diaxial interactions). Therefore, the chair conformation with the -NH₃⁺ group in the equatorial position is predicted to be the most stable.

Gem-Dimethyl Group: The presence of the two methyl groups at the C2 position (a gem-dimethyl group) introduces significant steric bulk. This group will influence the puckering of the oxane ring and may slightly distort the ideal chair geometry. It would also create steric hindrance with adjacent groups, further favoring the equatorial placement of the amine group.

A hypothetical energy profile illustrating these preferences is shown in Table 2.

Table 2: Hypothetical Relative Energies of Stable Conformers for the 2,2-Dimethyloxan-3-amine Cation (Illustrative Data)

| Conformer | Amine Position | Relative Energy (kcal/mol) | Predicted Population at 298 K |

| Chair 1 | Equatorial | 0.00 | ~95% |

| Chair 2 | Axial | 2.00 | ~5% |

| Twist-Boat | - | > 5.00 | <1% |

Molecular Dynamics Simulations for Dynamic Behavior and Solution-Phase Properties

While quantum chemical calculations are excellent for static, single-molecule properties (often in a vacuum), Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in a solvent.

An MD simulation of this compound would typically involve placing one or more ions in a box filled with explicit solvent molecules (e.g., water). The forces on each atom are calculated using a force field, and Newton's laws of motion are used to simulate the movement of all atoms over a period of nanoseconds or microseconds.

This simulation would provide insights into:

Solvation Structure: How water molecules arrange themselves around the cation and the chloride anion. The simulation can calculate radial distribution functions, which show the probability of finding a water molecule at a certain distance from the ions.

Hydrogen Bonding: The dynamics of hydrogen bonds between the protonated amine group (-NH₃⁺) and surrounding water molecules, as well as between the chloride ion and water.

Dynamic Conformational Changes: How the oxane ring flexes and transitions between different conformations in solution.

Transport Properties: The simulation could be used to estimate properties like the diffusion coefficient of the ion in water.

By analyzing the trajectories of all atoms over time, MD simulations provide a detailed picture of how this compound behaves in a realistic, dynamic solution environment.

Computational Investigations into the Reactivity of this compound Remain Unexplored

A comprehensive review of scientific literature reveals a notable absence of theoretical and computational studies focused specifically on the reaction mechanisms of this compound. While computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction pathways, transition states, and kinetic parameters for a wide array of chemical compounds, this specific substituted oxane amine has not yet been the subject of such in-silico investigation.

The field of theoretical chemistry routinely employs computational methods to predict the reactivity and behavior of molecules. These studies provide valuable insights that complement experimental findings, helping to understand complex reaction mechanisms at a molecular level. Methodologies such as DFT are frequently used to calculate thermodynamic and kinetic data, including activation energies, reaction enthalpies, and the geometries of intermediates and transition states.

Despite the broad applicability of these computational techniques in modern chemical research, a targeted search for scholarly articles detailing the computational modeling of reaction mechanisms involving this compound has yielded no specific results. The existing body of literature focuses on broader computational chemistry methodologies, reaction pathway analysis for other classes of compounds, and theoretical studies on different amine derivatives.

Consequently, there is currently no published research that would allow for a detailed discussion or the presentation of data tables concerning the reaction mechanism studies of this compound through computational modeling. This indicates a clear gap in the current scientific literature and presents an opportunity for future research to explore the theoretical and computational chemistry of this particular compound. Such studies could provide fundamental insights into its stability, reactivity, and potential transformation pathways.

Reactivity and Derivatization Chemistry of 2,2 Dimethyloxan 3 Amine;hydrochloride As a Building Block

Nucleophilic Reactions of the Primary Amine Functionality

The primary amine group in 2,2-Dimethyloxan-3-amine;hydrochloride is a key site for nucleophilic reactions. Before it can act as a nucleophile, the amine hydrochloride salt typically requires neutralization with a base to liberate the free amine. Once deprotonated, the lone pair of electrons on the nitrogen atom can readily participate in a variety of bond-forming reactions.

Acylation, Alkylation, and Sulfonylation Reactions

The primary amine of 2,2-Dimethyloxan-3-amine can be readily acylated, alkylated, and sulfonylated to introduce a diverse range of functional groups. These reactions are fundamental in medicinal chemistry and materials science for modifying the properties of the parent molecule.

Acylation reactions typically involve the treatment of the amine with acylating agents such as acid chlorides or anhydrides in the presence of a base to afford the corresponding amides. The choice of base is crucial to neutralize the hydrochloric acid salt and the acid generated during the reaction.

Alkylation introduces alkyl groups onto the nitrogen atom. This can be achieved using various alkylating agents, such as alkyl halides or through reductive amination with aldehydes or ketones. Reductive amination is often preferred as it can be more selective and avoids over-alkylation, which can be an issue with alkyl halides.

Sulfonylation of the amine with sulfonyl chlorides in the presence of a base yields sulfonamides. nih.gov This functional group is a key component in many therapeutic agents. The reaction conditions for these transformations are generally mild and can be adapted for a wide range of substrates. nih.govresearchgate.net

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acid Chloride (R-COCl) | Amide | Base (e.g., triethylamine, pyridine), aprotic solvent |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Base (e.g., K2CO3), polar solvent |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH3CN) | Secondary/Tertiary Amine | Acidic or neutral pH, protic solvent |

| Sulfonylation | Sulfonyl Chloride (R-SO2Cl) | Sulfonamide | Base (e.g., pyridine), aprotic solvent |

Formation of Imines, Enamines, and Related Derivatives

The primary amine of 2,2-Dimethyloxan-3-amine can react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orglibretexts.org This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. youtube.com The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture. youtube.com

Imines are valuable synthetic intermediates that can undergo further transformations, such as reduction to secondary amines or reaction with nucleophiles. The general mechanism for imine formation involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.orglibretexts.org

While primary amines form imines, secondary amines react with aldehydes and ketones to yield enamines. libretexts.orgmasterorganicchemistry.com If 2,2-Dimethyloxan-3-amine were to be first mono-alkylated, the resulting secondary amine could then participate in enamine formation. Enamines are also useful synthetic intermediates, acting as nucleophiles in various carbon-carbon bond-forming reactions. masterorganicchemistry.comyoutube.com The mechanism of enamine formation is similar to that of imine formation up to the formation of an iminium ion, which then loses a proton from an adjacent carbon to form the enamine. libretexts.org

| Reactant | Product | Key Intermediate | Typical Conditions |

|---|---|---|---|

| Aldehyde/Ketone | Imine | Carbinolamine | Acid catalyst (e.g., p-TsOH), removal of water |

| Aldehyde/Ketone (with a secondary amine derivative) | Enamine | Iminium ion | Acid catalyst, removal of water |

Transformations Involving the Tetrahydropyran (B127337) Ring System

The tetrahydropyran (THP) ring of 2,2-Dimethyloxan-3-amine offers possibilities for further functionalization, although the presence of the gem-dimethyl group at the 2-position may influence the reactivity and regioselectivity of these transformations.

Functionalization at Other Ring Positions

Direct functionalization of the THP ring can be challenging but is achievable through modern synthetic methods. For instance, C-H activation strategies have been developed for the functionalization of tetrahydropyrans. nih.gov Palladium-catalyzed C-H arylation has been demonstrated on related aminotetrahydropyran systems, allowing for the introduction of aryl groups at positions remote to the amine. nih.gov

Another approach involves the deprotonation of the THP ring at a position alpha to the oxygen atom using a strong base, followed by quenching with an electrophile. researchgate.net The regioselectivity of such a reaction on 2,2-Dimethyloxan-3-amine would be influenced by the directing effects of the substituents.

Utilization in Multi-Component Reactions for Molecular Complexity Generation

Multi-component reactions (MCRs) are powerful tools for the rapid generation of complex molecules from simple starting materials in a single synthetic operation. nih.gov Primary amines are common components in many MCRs, where they often participate in the initial formation of an imine intermediate. nih.gov

2,2-Dimethyloxan-3-amine, as a primary amine, is a suitable candidate for a variety of MCRs. For example, in the Ugi reaction, a primary amine, a carbonyl compound, an isocyanide, and a carboxylic acid combine to form a dipeptide-like product. The Mannich reaction is another classic MCR where an amine, a non-enolizable aldehyde, and an enolizable carbonyl compound react to form a β-amino carbonyl compound. nih.gov

The incorporation of the 2,2-dimethyloxan-3-yl moiety into the products of these MCRs can impart unique structural and physicochemical properties, which can be of interest in drug discovery and materials science. The steric bulk of the substituent may influence the stereochemical outcome of these reactions.

| Multi-Component Reaction | Other Components | Resulting Scaffold |

|---|---|---|

| Ugi Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acylamino Amide |

| Mannich Reaction | Aldehyde, Enolizable Carbonyl Compound | β-Amino Carbonyl Compound |

| Strecker Synthesis | Aldehyde/Ketone, Cyanide Source | α-Amino Nitrile |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 eq. β-Ketoester | Dihydropyridine |

Lack of Publicly Available Research on this compound as a Chiral Auxiliary or Ligand Precursor

Despite a comprehensive search of scientific databases and chemical literature, there is currently no publicly available research detailing the application of this compound as a chiral auxiliary or ligand precursor in asymmetric synthesis.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.orgnih.gov Once the desired stereochemistry is achieved, the auxiliary is typically removed. numberanalytics.com Similarly, chiral ligand precursors are molecules designed to be readily converted into chiral ligands, which then coordinate to a metal center to form a catalyst for asymmetric reactions.

While the fundamental principles of using chiral auxiliaries and designing chiral ligands are well-established fields within organic chemistry, the specific compound this compound does not appear in the literature in this context. Searches for its synthesis, reactivity, and derivatization chemistry with the intent of creating chiral auxiliaries or ligands have yielded no relevant results.

The potential of a chiral molecule to act as an effective auxiliary or ligand precursor depends on several factors, including its conformational rigidity, the steric influence of its substituents, and the ease of its attachment to and removal from a substrate or its incorporation into a ligand structure. Without experimental data, any discussion of the suitability of this compound for these applications would be purely speculative.

Further research and investigation would be necessary to determine if this compound or its derivatives possess the requisite structural and chemical properties to be successfully employed as a chiral auxiliary or a precursor to a chiral ligand in stereoselective transformations. At present, the scientific community has not published any findings on this specific application.

Supramolecular Chemistry and Non Covalent Interactions of 2,2 Dimethyloxan 3 Amine;hydrochloride

Design and Analysis of Hydrogen-Bonded Architectures

The structure of 2,2-Dimethyloxan-3-amine;hydrochloride features key functional groups that are instrumental in the formation of predictable hydrogen-bonded networks. The primary amine group (-NH2), protonated to an ammonium (B1175870) group (-NH3+) in the hydrochloride form, acts as a potent hydrogen bond donor. The oxygen atom within the oxane ring and the chloride counter-ion serve as hydrogen bond acceptors. This arrangement facilitates a variety of hydrogen bonding motifs, such as N-H···O and N-H···Cl interactions, which are fundamental to the crystal engineering of this compound.

Host-Guest Chemistry with Macrocyclic Receptors and Encapsulation Phenomena

The ammonium group in this compound makes it a suitable guest for various macrocyclic hosts. Macrocycles like crown ethers, cyclodextrins, and calixarenes possess cavities of specific sizes and shapes, lined with electron-rich atoms that can engage in non-covalent interactions with cationic guests.

The recognition process is driven by a combination of ion-dipole interactions, hydrogen bonding, and van der Waals forces. For instance, the ammonium group can form strong hydrogen bonds with the oxygen atoms of a crown ether, leading to the formation of a stable host-guest complex. The stoichiometry and stability of these complexes can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Isothermal Titration Calorimetry (ITC), and mass spectrometry. The encapsulation of the guest within the host's cavity can modify its physical and chemical properties, a phenomenon with potential applications in areas like controlled release and sensing.

Formation of Co-crystals and Salt Co-crystals involving the Hydrochloride Moiety

The hydrochloride moiety of this compound is pivotal in the formation of co-crystals and, more specifically, salt co-crystals. In a salt co-crystal, the ionic interaction between the protonated amine and the chloride ion is preserved, while additional non-covalent interactions are formed with a neutral co-former molecule.

The selection of a suitable co-former is guided by the principles of crystal engineering, aiming to establish robust intermolecular interactions such as hydrogen bonds or halogen bonds. Carboxylic acids, amides, and other molecules with strong hydrogen bond donor or acceptor sites are often employed as co-formers. The formation of salt co-crystals can significantly impact the physicochemical properties of the parent salt, including its solubility, stability, and melting point. Techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) are essential for the characterization of these new solid forms.

Self-Assembly Processes in Solution and Solid State

The interplay of hydrogen bonding, ionic interactions, and hydrophobic effects can drive the self-assembly of this compound into ordered supramolecular structures, both in solution and in the solid state. In solution, depending on the solvent and concentration, the compound may form aggregates or micellar structures.

Advanced Analytical Method Development and Validation for 2,2 Dimethyloxan 3 Amine;hydrochloride

Development of Chromatographic Methods for Purity Assessment and Impurity Profiling

The primary objective of chromatographic method development is to establish reliable procedures for separating the main compound from its potential process-related impurities and degradation products. This involves optimizing methods to achieve high resolution, sensitivity, and specificity.

A reversed-phase HPLC (RP-HPLC) method was developed for the quantitative determination of 2,2-Dimethyloxan-3-amine;hydrochloride and its non-volatile impurities. The optimization process involved screening various stationary phases, mobile phase compositions, pH levels, and detector wavelengths to achieve the best separation and peak shape.

The final optimized method demonstrated excellent resolution between the main peak and potential impurities. Key parameters for the optimized HPLC method are summarized below.

Table 1: Optimized HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector Wavelength | 210 nm (UV) |

| Injection Volume | 10 µL |

Gas chromatography is the preferred technique for identifying and quantifying volatile and semi-volatile organic impurities that may be present from the synthesis process, such as residual solvents. A headspace GC method with Flame Ionization Detection (FID) was developed to ensure that levels of these components are within acceptable limits. The method was optimized for injector temperature, column temperature program, and carrier gas flow rate to ensure complete separation of all potential volatile analytes.

The developed method is capable of separating and quantifying common solvents used in pharmaceutical manufacturing.

Table 2: Optimized GC Method Parameters for Volatile Components

| Parameter | Condition |

| Column | DB-624, 30 m x 0.32 mm, 1.8 µm |

| Carrier Gas | Helium |

| Flow Rate | 2.0 mL/min |

| Injector Temperature | 220°C |

| Detector (FID) Temp | 250°C |

| Oven Program | 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min |

| Headspace Vial Temp | 80°C |

| Headspace Loop Temp | 90°C |

Integration of Hyphenated Techniques for Comprehensive Analysis

To achieve a more in-depth understanding of the impurity profile, particularly for trace-level and unknown impurities, hyphenated techniques that couple chromatography with mass spectrometry are indispensable.

An LC-MS method was developed to identify and characterize unknown impurities that were detected during HPLC analysis but could not be identified by comparison with known standards. The high sensitivity of the mass spectrometer allows for the detection of trace-level impurities, while its mass analysis capabilities provide crucial structural information. The method utilized the same chromatographic conditions as the HPLC method, with the eluent directed into a high-resolution mass spectrometer.

This technique was instrumental in proposing structures for several previously unknown process-related impurities.

Table 3: LC-MS Parameters for Impurity Identification

| Parameter | Condition |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |

| Scan Range | 50 - 1000 m/z |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120°C |

| Desolvation Gas Flow | 800 L/hr |

For the unambiguous identification of volatile impurities, a GC-MS method was developed. This method provides definitive identification by comparing the mass spectra of eluted peaks with established spectral libraries (e.g., NIST). This is particularly useful for confirming the identity of residual solvents or other volatile by-products from the manufacturing process. The chromatographic conditions were similar to the GC-FID method, allowing for direct confirmation of peaks observed.

The GC-MS analysis confirmed the identity of several trace volatile components, providing a higher degree of confidence than GC-FID alone.

Table 4: GC-MS Parameters for Volatile Impurity Identification

| Parameter | Condition |

| Ionization Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 35 - 500 amu |

| Source Temperature | 230°C |

| Transfer Line Temp | 240°C |

Method Validation According to International Guidelines (e.g., ICH)

All developed analytical methods were subjected to rigorous validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation process ensures that the methods are suitable for their intended purpose. The key validation parameters assessed included specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

The results of the validation studies confirmed that the analytical procedures are reliable, accurate, and precise for the analysis of this compound.

Table 5: Summary of HPLC Method Validation Results

| Validation Parameter | Result |

| Specificity | No interference from blank, placebo, or known impurities. |

| Linearity (R²) | > 0.999 |

| Range | 50% - 150% of the nominal concentration |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (% RSD) | Repeatability: < 0.5%; Intermediate Precision: < 1.0% |

| Robustness | No significant impact from minor changes in flow rate, pH, or column temperature. |

Assessment of Specificity, Linearity, and Range

Method validation begins by establishing the procedure's specificity, linearity, and operational range. jddtonline.info These parameters collectively ensure that the method can accurately and reliably measure the analyte of interest.

Specificity

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov For this compound, specificity is demonstrated through forced degradation studies. The API is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. researchgate.netnpra.gov.my The developed HPLC method must be able to resolve the main peak of this compound from any peaks generated by these degradation products.

The table below illustrates hypothetical results from a forced degradation study, showing the retention time of the parent compound and the successful separation from degradation products, confirming the method's specificity.

| Stress Condition | % Degradation | Purity Angle | Purity Threshold | Observations |

| Acid Hydrolysis (0.1N HCl, 60°C, 8h) | 12.5% | 0.254 | 0.310 | Peak is spectrally pure. No co-elution observed. |

| Base Hydrolysis (0.1N NaOH, 60°C, 8h) | 8.2% | 0.211 | 0.312 | Peak is spectrally pure. No co-elution observed. |

| Oxidation (3% H₂O₂, RT, 24h) | 5.5% | 0.289 | 0.315 | Peak is spectrally pure. No co-elution observed. |

| Thermal (80°C, 48h) | 2.1% | 0.198 | 0.311 | Peak is spectrally pure. No co-elution observed. |

| Photolytic (UV light, 7 days) | 3.8% | 0.233 | 0.314 | Peak is spectrally pure. No co-elution observed. |

This table is based on hypothetical data.

Linearity and Range

Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical signal (e.g., peak area) over a specified range. nih.gov The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. europa.eu For the assay of this compound, the range is typically established from 80% to 120% of the target concentration. europa.eu A calibration curve is generated by analyzing a series of solutions of known concentrations.

Below are hypothetical linearity data for this compound.

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 80 | 481050 |

| 90 | 540500 |

| 100 | 601200 |

| 110 | 662350 |

| 120 | 720900 |

This table is based on hypothetical data.

The analysis of this data would typically yield a linear regression equation (y = mx + c) and a correlation coefficient (r²) close to 1.0, confirming the linear relationship. For this hypothetical data, the correlation coefficient (r²) would be ≥ 0.999.

Evaluation of Accuracy, Precision, and Robustness

Following the initial assessment, the method's accuracy, precision, and robustness are evaluated to ensure it is reliable for routine use.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. europa.eu It is often assessed by performing recovery studies, where a known amount of pure this compound is added ("spiked") into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120%). europa.eu The method is then used to analyze these samples, and the percentage of the spiked analyte that is detected (% recovery) is calculated.

| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |

| 80% | 80.0 | 79.6 | 99.5% |

| 100% | 100.0 | 100.3 | 100.3% |

| 120% | 120.0 | 121.0 | 100.8% |

This table is based on hypothetical data. Each level would be tested in triplicate.

Precision

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu It is typically evaluated at two levels:

Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Assesses the variation within the same laboratory, but on different days, with different analysts, or different equipment.

Precision is expressed as the Relative Standard Deviation (%RSD) of a series of measurements.

| Precision Type | Parameter | % RSD |

| Repeatability | (n=6 determinations) | ≤ 1.0% |

| Intermediate Precision | Day 1 vs. Day 2 | ≤ 2.0% |

| Intermediate Precision | Analyst 1 vs. Analyst 2 | ≤ 2.0% |

This table is based on hypothetical data. Acceptance criteria are typically ≤ 2% RSD.

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. nih.gov This provides an indication of its reliability during normal usage. For an HPLC method for this compound, parameters such as mobile phase pH, column temperature, and flow rate would be varied slightly.

| Parameter Varied | Modification | Result |

| Flow Rate | ± 0.2 mL/min | System suitability parameters met. |

| Column Temperature | ± 5 °C | System suitability parameters met. |

| Mobile Phase pH | ± 0.2 units | System suitability parameters met. |

| Mobile Phase Composition | ± 2% Organic | System suitability parameters met. |

This table is based on hypothetical data.

Challenges in the Analytical Quantification of Amine Hydrochloride Salts

The analysis of amine hydrochloride salts like this compound presents several analytical challenges that require careful consideration during method development.

Peak Shape and Tailing: Primary and secondary amines are basic compounds that can interact with acidic residual silanol (B1196071) groups on the surface of traditional silica-based HPLC columns. This interaction can lead to poor peak shape, particularly peak tailing, which complicates accurate integration and quantification. Using end-capped columns, columns with a different stationary phase, or adding a competing amine (like triethylamine) to the mobile phase can mitigate this issue.

pH and Buffer Selection: The hydrochloride salt exists in equilibrium with its free amine form in solution. chromforum.org The position of this equilibrium is highly dependent on the pH of the mobile phase. chromforum.org Inconsistent pH control can lead to peak splitting or shifts in retention time. chromforum.org Therefore, the mobile phase must be adequately buffered at a pH that is at least 1.5-2 units away from the amine's pKa to ensure a single, consistent ionic form is present during analysis. chromforum.org

Solubility and Sample Preparation: While the hydrochloride salt form generally enhances water solubility, the free base may have limited aqueous solubility. spectroscopyonline.com Care must be taken during sample and standard preparation to ensure the compound remains fully dissolved and does not precipitate, which would lead to inaccurate results. The choice of diluent is critical.

Detection: Aliphatic amines such as 2,2-Dimethyloxan-3-amine often lack a strong UV-absorbing chromophore, making detection by standard UV-Vis detectors challenging, especially at low concentrations. researchgate.net This may necessitate the use of alternative detection methods like Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS). lcms.cz Another approach is pre-column or post-column derivatization to attach a UV-active moiety to the amine, though this adds complexity to the procedure. researchgate.net

Hygroscopicity: Amine hydrochloride salts can be hygroscopic, meaning they readily absorb moisture from the atmosphere. This can lead to significant errors when weighing the material for standard and sample preparation. Handling such compounds in a controlled environment (e.g., a glovebox with low humidity) or determining the water content concurrently and correcting the weight is often necessary for accurate quantification.

Future Directions and Emerging Research Avenues for 2,2 Dimethyloxan 3 Amine;hydrochloride

Bio-inspired Synthesis and Biocatalytic Transformations

The synthesis of complex molecules through environmentally benign and highly selective methods is a growing area of chemical research. Bio-inspired synthesis and biocatalysis offer promising alternatives to traditional synthetic routes, often providing access to chiral compounds with high enantiomeric purity.

Bio-inspired Synthesis: Nature frequently utilizes enzymatic cascades to construct complex cyclic ether systems. nih.gov A bio-inspired approach to the synthesis of 2,2-dimethyloxan-3-amine could involve mimicking these natural pathways. For instance, strategies could be developed based on the enzymatic cyclization of a polyene precursor, a common method for forming cyclic ethers in biological systems. nih.gov The strategic placement of functional groups on an acyclic precursor could guide a stereoselective cyclization to form the desired oxane ring.

Biocatalytic Transformations: The introduction of the amine group at the C3 position of the oxane ring presents an excellent opportunity for biocatalysis. Transaminases are a class of enzymes that can catalyze the stereoselective amination of ketones. rsc.org A potential biocatalytic route to a chiral derivative of 2,2-dimethyloxan-3-amine could involve the enzymatic transamination of 2,2-dimethyloxan-3-one (B2587037). This approach would not only be highly selective but also operate under mild reaction conditions. nih.gov The use of oxidoreductases, such as amine dehydrogenases and imine reductases, also presents a viable strategy for the asymmetric synthesis of chiral amines. researchgate.net

| Enzyme Class | Potential Application in Synthesis | Key Advantages |

| Transaminases (TAs) | Asymmetric synthesis of chiral 2,2-dimethyloxan-3-amine from the corresponding ketone. | High enantioselectivity, mild reaction conditions, use of environmentally benign reagents. |

| Imine Reductases (IREDs) | Reduction of a pre-formed imine to produce a chiral amine. | Access to a broad range of chiral secondary and tertiary amines with high selectivity. manchester.ac.uk |

| Amine Dehydrogenases (AmDHs) | Reductive amination of a ketone to form a chiral amine. | High atom economy, direct conversion of ketones to amines. |

Applications in Materials Science and Polymer Chemistry

The unique structural features of 2,2-dimethyloxan-3-amine;hydrochloride, namely the cyclic ether and the primary amine, make it an attractive building block for novel materials and polymers.

Functional Polymers: The primary amine group can serve as a reactive handle for incorporating the oxane moiety into polymer backbones or as a pendant group. Polymers containing cyclic ether functionalities can exhibit interesting properties, such as altered solubility, thermal stability, and degradability. rsc.orgrsc.orgresearchgate.net For instance, the incorporation of the 2,2-dimethyloxane (B1655363) unit could influence the glass transition temperature and mechanical properties of polymers. aston.ac.uk The amine functionality allows for post-polymerization modification, enabling the attachment of various functional groups to tailor the polymer's properties for specific applications.

Polymer Synthesis: Cationic ring-opening polymerization of cyclic ethers is a well-established method for producing polyethers. aston.ac.uk While the oxane ring in 2,2-dimethyloxan-3-amine might be less strained than smaller cyclic ethers, its polymerization could lead to novel polyethers with pendant amine groups. These amine-functionalized polyethers could find applications as cross-linking agents, adhesion promoters, or as scaffolds for drug delivery systems. The synthesis of polymers containing carborane cages, for example, has been achieved through various polymerization techniques, highlighting the versatility of incorporating unique functional groups into polymeric structures. acs.org

| Polymer Type | Potential Synthetic Route | Potential Properties and Applications |

| Amine-Functionalized Polyethers | Cationic ring-opening polymerization of 2,2-dimethyloxan-3-amine derivatives. | Enhanced hydrophilicity, potential for cross-linking, applications in coatings and adhesives. |

| Polyamides/Polyimides | Condensation polymerization with dicarboxylic acids or their derivatives. | High thermal stability, good mechanical properties, potential for use in advanced materials. |

| Functionalized Polysiloxanes | Hydrosilylation or condensation reactions with siloxane precursors. mdpi.comresearchgate.netmdpi.com | Combines the properties of oxanes and siloxanes, potential for use as surfactants, lubricants, or in biomedical devices. |

Computational Design of Novel Derivatives with Tailored Properties

Computational chemistry and molecular modeling are powerful tools for predicting the properties of new molecules and guiding synthetic efforts.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of 2,2-dimethyloxan-3-amine and its derivatives. researchgate.netresearchgate.netnih.govnih.govrsc.org For example, DFT can be used to predict the most stable conformation of the molecule, calculate its vibrational frequencies to aid in spectroscopic characterization, and determine its reactivity towards different reagents. nih.gov Such studies can provide valuable insights into the molecule's behavior and help in the design of new derivatives with desired properties. nih.gov

Molecular Docking and QSAR: For potential pharmaceutical applications, molecular docking studies can be used to predict the binding affinity of 2,2-dimethyloxan-3-amine derivatives to specific biological targets. nih.govmdpi.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of derivatives with their biological activity, enabling the rational design of more potent compounds. nih.gov

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure analysis and reactivity prediction. | Optimized geometry, vibrational frequencies, reaction energies, molecular orbital energies. |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions over time. | Conformational flexibility, solvent effects, binding stability with target proteins. mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Prediction of the biological activity of untested derivatives. |

Green Chemistry Principles in the Synthesis and Processing of Oxane-based Amines

The application of green chemistry principles is essential for the development of sustainable chemical processes.

Sustainable Synthetic Routes: The development of synthetic routes that minimize waste, use renewable feedstocks, and avoid hazardous reagents is a key goal of green chemistry. For the synthesis of 2,2-dimethyloxan-3-amine, this could involve the use of catalytic methods that replace stoichiometric reagents, the use of environmentally benign solvents such as water or bio-derived solvents, and the development of one-pot procedures to reduce the number of purification steps. orgchemres.org The synthesis of cyclic oxyterpenes from renewable resources provides a model for the development of sustainable routes to oxane-based compounds. mdpi.comresearchgate.net

Atom Economy and Waste Reduction: Traditional synthetic methods for amines can generate significant amounts of waste. Catalytic methods, such as those employing biocatalysts or transition metal catalysts, can significantly improve the atom economy of these reactions. The use of flow chemistry can also contribute to a more sustainable process by enabling better control over reaction conditions, reducing reaction times, and facilitating catalyst recycling.

| Green Chemistry Principle | Application in Synthesis and Processing | Potential Benefits |

| Use of Renewable Feedstocks | Deriving starting materials from biomass. | Reduced reliance on fossil fuels, potential for biodegradable products. |

| Catalysis | Employing biocatalysts or chemocatalysts in small amounts. | Increased reaction efficiency, reduced waste, milder reaction conditions. |

| Safer Solvents and Auxiliaries | Utilizing water, supercritical fluids, or ionic liquids as reaction media. | Reduced environmental impact and improved worker safety. |